molecular formula C12H11N3O3S B093749 m-[(p-Aminophenyl)azo]benzenesulphonic acid CAS No. 102-23-8

m-[(p-Aminophenyl)azo]benzenesulphonic acid

Cat. No. B093749
CAS RN: 102-23-8
M. Wt: 277.3 g/mol
InChI Key: BATBWCBBYMPOPE-UHFFFAOYSA-N
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Description

M-[(p-Aminophenyl)azo]benzenesulphonic acid is a chemical compound with the molecular formula C12H11N3O3S . It has a molecular weight of 277.3 .


Molecular Structure Analysis

The molecular structure of m-[(p-Aminophenyl)azo]benzenesulphonic acid consists of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

M-[(p-Aminophenyl)azo]benzenesulphonic acid has a density of 1.43 .

Scientific Research Applications

Biotransformation Studies

Metanil yellow, a derivative of m-[(p-Aminophenyl)azo]benzenesulphonic acid, has been studied for its biotransformation using liver slices. It was found that under anaerobic conditions, the dye is split at the azo linkage, forming metanilic acid and p-aminodiphenylamine (Srivastava et al., 1982).

Biodegradation and Mineralization

Research on the biodegradation of azo dyes including derivatives of m-[(p-Aminophenyl)azo]benzenesulphonic acid showed that lignocellulolytic fungi and bacteria can be used for the biodegradation of anionic azo dyes, which are often resistant to degradation (Paszczynski et al., 1992).

Electric Conductivity Studies

A study on the electric conductivity of synthesized 4-(p-aminophenylazo) benzene sulphonic acid revealed that it exhibits semiconducting behavior at room temperature without the need for a doping agent. This indicates its potential application in materials science, particularly in semiconductors (Ramadan et al., 2013).

Synthesis and Characterization of Hydrogels

Novel aromatic azo-containing pH-sensitive hydrogels were synthesized using a precursor derived from m-[(p-Aminophenyl)azo]benzenesulphonic acid. These hydrogels exhibited degradable aromatic azo bonds and were characterized for their potential biomedical applications (Wang et al., 2002).

Photobleaching and Photomineralization Studies

Photocatalytic membranes immobilizing titanium dioxide were used to study the photobleaching and photomineralization of azobenzene and its derivatives, including those derived from m-[(p-Aminophenyl)azo]benzenesulphonic acid. The study provided insights into the kinetics of photobleaching and the impact of molecular structures on the process (Lagrasta et al., 1997).

properties

IUPAC Name

3-[(4-aminophenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18/h1-8H,13H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATBWCBBYMPOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018999
Record name m-((p-Aminophenyl)azo)benzenesulphonic acid
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Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-[(p-Aminophenyl)azo]benzenesulphonic acid

CAS RN

102-23-8
Record name 3-[2-(4-Aminophenyl)diazenyl]benzenesulfonic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name m-((p-Aminophenyl)azo)benzenesulphonic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-((p-Aminophenyl)azo)benzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-[(p-aminophenyl)azo]benzenesulphonic acid
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